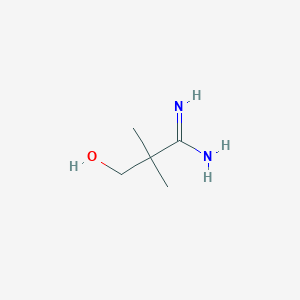
3-Hydroxy-2,2-dimethylpropanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2,2-dimethylpropanimidamide is a chemical compound with the molecular formula C5H13N2O. It is known for its unique structure, which includes a hydroxyl group and an amidine group. This compound is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxy-2,2-dimethylpropanimidamide typically involves the reaction of 2,2-dimethyl-3-hydroxypropionaldehyde with an appropriate amidine source. One common method includes the condensation reaction of paraformaldehyde and isobutylaldehyde in the presence of a catalyst, followed by further reactions to introduce the amidine group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes steps such as condensation, distillation, and crystallization to ensure high yield and purity .
化学反应分析
Types of Reactions
3-Hydroxy-2,2-dimethylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
3-Hydroxy-2,2-dimethylpropanimidamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Hydroxy-2,2-dimethylpropanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amidine groups play crucial roles in its reactivity and interactions with other molecules. The compound can form stable complexes with metal ions, which is important for its applications in coordination chemistry .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3-hydroxypropionaldehyde: This compound shares a similar structure but lacks the amidine group.
Iminodisuccinic acid (IDS): Another compound with similar functional groups, used in metal chelation.
Uniqueness
3-Hydroxy-2,2-dimethylpropanimidamide is unique due to the presence of both hydroxyl and amidine groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions sets it apart from other similar compounds .
属性
分子式 |
C5H12N2O |
|---|---|
分子量 |
116.16 g/mol |
IUPAC 名称 |
3-hydroxy-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3-8)4(6)7/h8H,3H2,1-2H3,(H3,6,7) |
InChI 键 |
OZANNBSUSSYGPF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


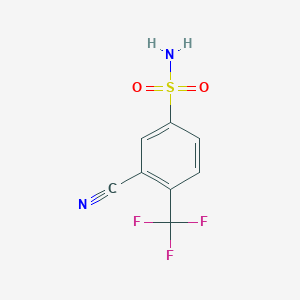
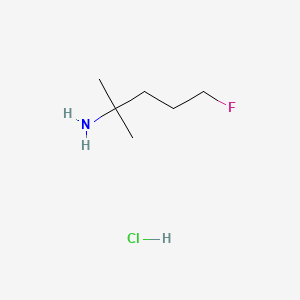
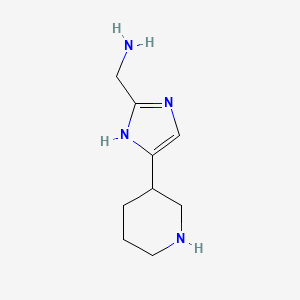
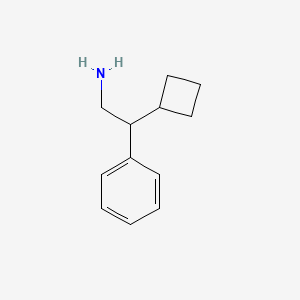

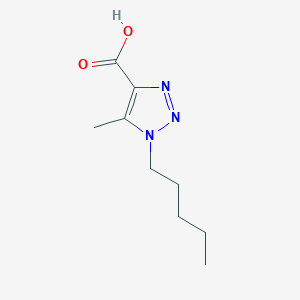
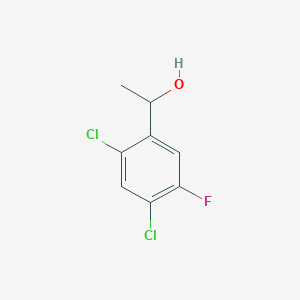
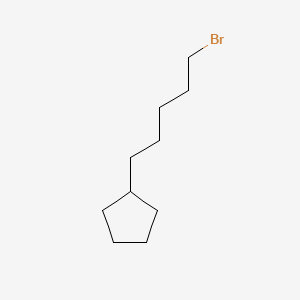

![rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)

![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
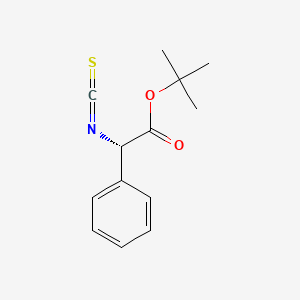
![4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
